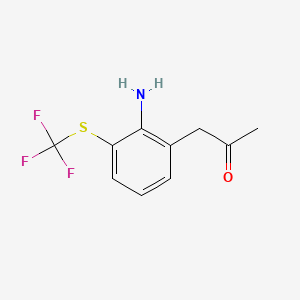

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one

描述

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with an amino group at the ortho position (2-position) and a trifluoromethylthio (-SCF₃) group at the meta position (3-position). The trifluoromethylthio substituent is highly electron-withdrawing, which influences the compound’s electronic properties and reactivity. This structural motif is significant in pharmaceutical chemistry, particularly as intermediates in drug synthesis (e.g., fenfluramine analogs) .

属性

分子式 |

C10H10F3NOS |

|---|---|

分子量 |

249.25 g/mol |

IUPAC 名称 |

1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10F3NOS/c1-6(15)5-7-3-2-4-8(9(7)14)16-10(11,12)13/h2-4H,5,14H2,1H3 |

InChI 键 |

GDAVPCMHHWBEHM-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)N |

产品来源 |

United States |

准备方法

Diazotization of Substituted Anilines

A common approach involves diazotization of a precursor aniline followed by coupling with a ketone-bearing reagent. For example, 3-(trifluoromethylthio)aniline derivatives can be diazotized using hydrochloric acid and sodium nitrite at 0–5°C to form stable diazonium salts. The diazonium intermediate is then reacted with isopropenyl acetate in the presence of a copper catalyst (e.g., CuCl) to introduce the propan-2-one group.

Reaction Conditions:

- Solvent: Methanol/water mixtures (optimized for solubility and reaction rate).

- Catalyst: Cuprous chloride (0.5–1.5 mol%).

- Temperature: 40–60°C to balance reactivity and side-product formation.

Example Protocol (Adapted from):

- Dissolve 3-(trifluoromethylthio)aniline in aqueous HCl at 10°C.

- Add NaNO₂ solution dropwise to form the diazonium salt.

- Combine with isopropenyl acetate, CuCl, and methanol at 40°C.

- Heat to 60°C for 30 minutes, then isolate via heptane extraction.

Challenges and Modifications

- Regioselectivity: The amino group at position 2 necessitates careful control to avoid undesired substitution patterns. Directed ortho-metalation strategies using lithium bases have been explored but require anhydrous conditions.

- Stability of Diazonium Salts: The electron-withdrawing -SCF₃ group stabilizes diazonium intermediates, enabling longer reaction times without decomposition.

Condensation and Aldol-Based Routes

Aldol Condensation

Condensation of 2-amino-3-(trifluoromethylthio)benzaldehyde with acetone derivatives offers an alternative pathway. However, the synthesis of the benzaldehyde precursor is non-trivial, often requiring:

- Friedel-Crafts Acylation: Reaction of 3-(trifluoromethylthio)aniline with acetyl chloride in the presence of AlCl₃.

- Oxidation of Alcohols: Conversion of 2-nitro-3-(trifluoromethylthio)benzyl alcohol to the aldehyde using MnO₂.

Limitations:

- Low yields (25–35%) due to steric hindrance from the -SCF₃ group.

- Competing side reactions, such as over-oxidation to carboxylic acids.

Introduction of the Trifluoromethylthio Group

Late-Stage Trifluoromethylthiolation

Purification and Characterization

Purification Techniques

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉F₃NOS |

| Molecular Weight | 248.24 g/mol |

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, COCH₃), 6.85–7.20 (m, 3H, Ar-H) |

| ¹³C NMR | δ 207.5 (C=O), 144.2 (C-SCF₃) |

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Diazotization/Coupling | 40–45% | Scalable, uses inexpensive reagents | Requires hazardous diazonium salts |

| Aldol Condensation | 25–35% | Avoids diazonium intermediates | Low yield, difficult precursor |

| Late-Stage SCF₃ Addition | 48–52% | Modular approach | High-cost reagents (CuSCF₃) |

化学反应分析

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

科学研究应用

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a variety of scientific research applications. It has a molecular formula of and a molecular weight of 249.25 g/mol.

Scientific Research Applications

This compound is used in chemistry as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions. In biology, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also being researched in medicine for its potential as a pharmaceutical intermediate or active ingredient in drug development and is used in the production of specialty chemicals and materials, including polymers and coatings in industry. The trifluoromethylthio group can enhance lipophilicity and membrane permeability, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: Oxidation can occur using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

- Substitution: The amino and trifluoromethylthio groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

作用机制

The mechanism of action of 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers of Trifluoromethyl/Trifluoromethylthio Derivatives

(a) 1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Substituents : Trifluoromethyl (-CF₃) at the 3-position.

- Key Differences: Lacks the amino group and trifluoromethylthio moiety.

- Application : Intermediate in fenfluramine synthesis via reductive amination .

- Reactivity : The -CF₃ group enhances electrophilicity at the ketone, facilitating nucleophilic attacks during amination steps .

(b) 1-(2-(Trifluoromethyl)phenyl)propan-2-one

- Substituents : -CF₃ at the 2-position.

- Key Differences : Steric hindrance from the ortho -CF₃ group reduces accessibility for reactions at the ketone.

- Relevance : Used in studies of regiochemical effects on drug metabolite formation .

(c) 1-(4-(Trifluoromethyl)phenyl)propan-2-one

- Substituents : -CF₃ at the 4-position.

Derivatives with Alternative Thioether Substituents

(a) 1-(3-(Methylthio)phenyl)propan-2-one

- Substituents : Methylthio (-SCH₃) at the 3-position.

- Key Differences : -SCH₃ is less electron-withdrawing than -SCF₃, leading to reduced electrophilicity at the ketone.

- Physicochemical Properties : Molecular formula C₁₀H₁₂OS; molar mass 180.27 g/mol .

- Applications: Potential precursor for agrochemicals due to sulfur’s role in bioactive molecules .

(b) 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Amino-Substituted Propanone Derivatives

(a) 2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Substituents: Methylamino (-NHCH₃) at the 2-position and methyl (-CH₃) at the 3-position.

- Key Differences : Propan-1-one backbone (ketone at position 1) instead of propan-2-one, altering steric and electronic profiles.

- Relevance: Structural analog of psychoactive substances, highlighting the impact of amino group placement .

(b) 1-(2-Amino-3-hydroxyphenyl)propan-2-one

- Substituents: Amino (-NH₂) at 2-position and hydroxyl (-OH) at 3-position.

- Key Differences : Hydroxyl group introduces hydrogen-bonding capacity, affecting solubility and intermolecular interactions.

生物活性

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with potential pharmacological applications due to its unique structural features. The trifluoromethylthio group enhances its lipophilicity, which may improve its interactions with biological targets, such as enzymes and receptors. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H9F3NOS

- Molecular Weight : Approximately 234.24 g/mol

- Functional Groups :

- Amino group (-NH2)

- Trifluoromethylthio group (-CF3S)

The presence of these groups contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

- Lipophilicity : The trifluoromethylthio group increases the compound's affinity for lipid membranes, facilitating cellular uptake and interaction with hydrophobic regions of proteins.

- Hydrogen Bonding : The amino group can form hydrogen bonds with target biomolecules, influencing their activity and function.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Enzyme Inhibition : Potential interactions with specific enzymes could lead to modulation of their activity.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Interaction with specific enzymes | |

| Antimicrobial Effects | Potential effectiveness against pathogens | |

| Cytotoxicity | Effects on tumor cell lines |

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related compounds on human tumor cell lines. While specific data on this compound was not provided, structural analogs demonstrated significant tumor-specific cytotoxicity, indicating a potential for this compound as an anticancer agent .

- Enzyme Interaction Studies : In vitro assays have shown that compounds containing similar functional groups can inhibit enzyme activities involved in critical metabolic pathways. This suggests that this compound may also act as an enzyme inhibitor, warranting further investigation into its pharmacological properties .

Research Applications

The compound's unique structure makes it a valuable candidate for various research applications:

- Drug Development : Its potential as a therapeutic agent in treating infections or cancers.

- Biochemical Studies : Investigating enzyme-ligand interactions and cellular signaling pathways.

常见问题

Q. Optimization :

- Temperature control : Maintain low temperatures (0–5°C) during acetylation to prevent side reactions.

- Catalyst selection : Use CeCl₃ to enhance regioselectivity during reductive amination .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >98% purity.

(Basic) Which spectroscopic techniques are most effective for characterizing the trifluoromethylthio group in this compound?

Answer:

Key techniques include:

- ¹⁹F NMR : Directly identifies the trifluoromethylthio (-SCF₃) group via a distinct triplet signal near δ -40 ppm (coupling with sulfur) .

- IR spectroscopy : Detects C-F stretching vibrations at 1100–1250 cm⁻¹ and S-C-F₃ bonds at 750–800 cm⁻¹.

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 292.0821 for C₁₀H₁₀F₃NOS).

Validation : Cross-reference data with computational predictions (e.g., Gaussian DFT for vibrational modes) to confirm assignments .

(Advanced) How can X-ray crystallography combined with SHELX software resolve the crystal structure of this compound?

Answer:

Procedure :

Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure solution : Apply direct methods (SHELXT) to phase the data, followed by full-matrix least-squares refinement (SHELXL).

Challenges :

- Disorder : Address positional disorder in the trifluoromethylthio group using PART and ISOR restraints.

- Hydrogen bonding : Model amino group H-atoms with DFIX constraints to refine N-H···O interactions.

Validation : Compare experimental bond lengths (e.g., C-SCF₃ = 1.82 Å) with DFT-optimized geometries .

(Advanced) What computational methods are suitable for analyzing the electronic effects of the trifluoromethylthio group?

Answer:

Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -SCF₃. B3LYP/6-311+G(d,p) is recommended .

- AIM (Atoms in Molecules) analysis : Map bond critical points to quantify S-CF₃ bond strength (ρ ≈ 0.25 eÅ⁻³).

- NBO (Natural Bond Orbital) : Analyze hyperconjugation (e.g., σ*(S-C) → σ*(C-F) interactions).

Comparison with experiment : Overlay DFT-predicted IR spectra with experimental data to validate electronic environments .

(Advanced) How can researchers address discrepancies between theoretical and experimental spectroscopic data?

Answer:

Strategies :

Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO) to match experimental NMR shifts .

Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers influencing IR/Raman spectra.

Error analysis : Check for basis set incompleteness (e.g., upgrade to def2-TZVP) or anharmonicity in vibrational calculations.

Case study : If ¹H NMR predicts a singlet for the amino group but shows splitting, consider hydrogen bonding or tautomerism .

(Basic) What are the key considerations in designing a purification protocol for this compound?

Answer:

Protocol :

Crude isolation : Use liquid-liquid extraction (dichloromethane/water) to remove polar byproducts.

Chromatography : Employ silica gel chromatography with a 7:3 hexane/ethyl acetate eluent.

Recrystallization : Dissolve in hot ethanol, cool to -20°C, and filter to obtain needle-shaped crystals.

Purity validation : Confirm via HPLC (C18 column, 80:20 acetonitrile/water, retention time = 6.2 min) .

(Advanced) What reaction mechanisms are proposed for the formation of this compound under different catalytic conditions?

Answer:

Mechanistic pathways :

Q. Catalyst effects :

- Without CeCl₃ : Competing ketone reduction to alcohol occurs.

- With CeCl₃ : Selective amination via Lewis acid activation of the carbonyl .

(Advanced) How does the amino group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

Nucleophilic reactions :

- The amino group acts as a directing group in electrophilic aromatic substitution (e.g., nitration at the para position).

Q. Electrophilic reactions :

- Protonation of the amino group enhances electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reagents).

Case study : In reductive alkylation, the amino group forms a stable imine intermediate, preventing keto-enol tautomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。